molecular formula C17H15ClN4O2 B2473620 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 945367-66-8

2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile

Cat. No.: B2473620
CAS No.: 945367-66-8
M. Wt: 342.78
InChI Key: FUGYRFZNEYAQEW-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 5-nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves the reaction of 4-chlorophenylpiperazine with 5-nitrobenzonitrile under specific conditions. One common method includes:

    Starting Materials: 4-chlorophenylpiperazine and 5-nitrobenzonitrile.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is stirred and heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: The major product is 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-aminobenzonitrile.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting central nervous system disorders.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro and nitrile groups may also play a role in the compound’s binding affinity and specificity.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-14-1-3-15(4-2-14)20-7-9-21(10-8-20)17-6-5-16(22(23)24)11-13(17)12-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGYRFZNEYAQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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